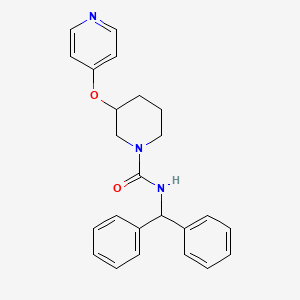

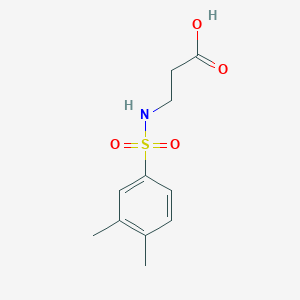

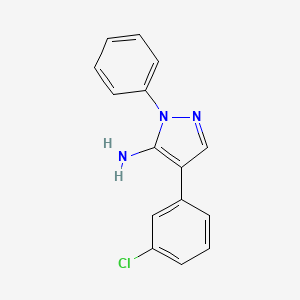

N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide” are not available, similar compounds have been synthesized and evaluated for their biological activity . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Aplicaciones Científicas De Investigación

Synthesis and Evaluation as Potential Antipsychotic Agents

A study by Norman et al. (1996) explored the synthesis and evaluation of heterocyclic carboxamides, including compounds structurally related to N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide, as potential antipsychotic agents. The compounds were evaluated for their in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their in vivo ability to antagonize apomorphine-induced climbing response in mice. Two derivatives exhibited potent in vivo activities and were found to be less active in behavioral models predictive of extrapyramidal side effects, indicating their potential as antipsychotic agents with fewer side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Molecular Interactions with Biological Targets

Another study focused on the molecular interaction of a compound structurally related to this compound, with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), the study provided insights into the steric and electrostatic interactions of the compound with the receptor, proposing mechanisms by which it may exert antagonist or inverse agonist activity (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Inhibitors of Farnesyl Protein Transferase

Research by Mallams et al. (1998) delved into the synthesis of novel 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of 1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperazine, aiming to explore the structure-activity relationship (SAR) of this series of Farnesyl Protein Transferase (FPT) inhibitors. This study resulted in the identification of compounds with improved pharmacokinetics and potent FPT inhibition, highlighting their potential for therapeutic applications in cancer treatment (Mallams, Rossman, Doll, Girijavallabhan, Ganguly, et al., 1998).

Propiedades

IUPAC Name |

N-benzhydryl-3-pyridin-4-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c28-24(27-17-7-12-22(18-27)29-21-13-15-25-16-14-21)26-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,13-16,22-23H,7,12,17-18H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZCDEJYAYGUFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2654593.png)

![6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2654598.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2654604.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2654605.png)

![Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2654614.png)

![4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2654616.png)